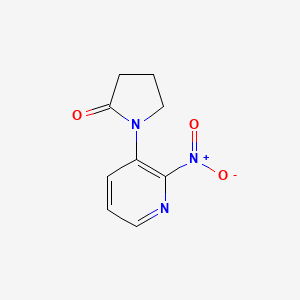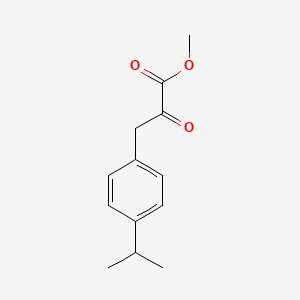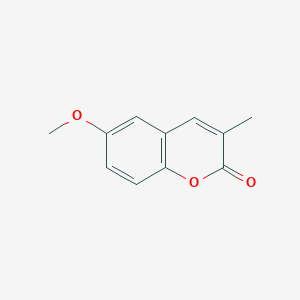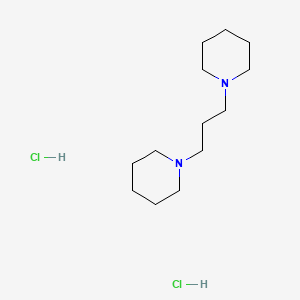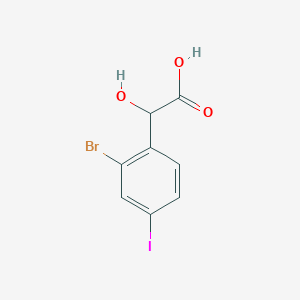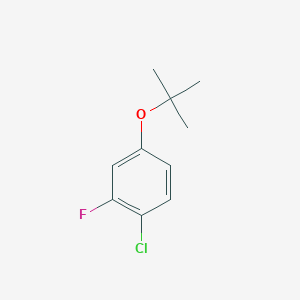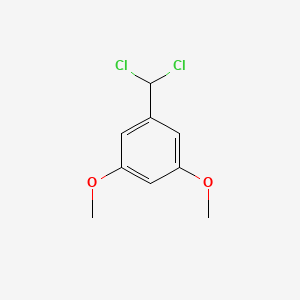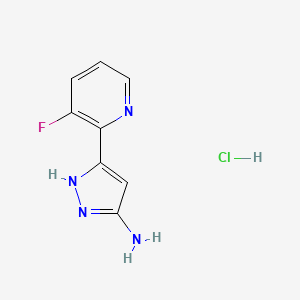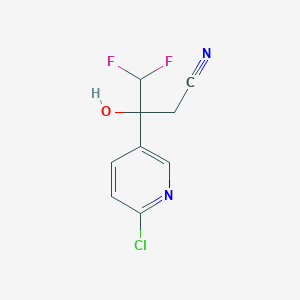
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile is a chemical compound that belongs to the class of neonicotinoid insecticides. These compounds are known for their neuro-active properties, which are modeled after nicotine. They are widely used in agriculture to control pests due to their high efficacy and selective toxicity towards insects.
Preparation Methods
The synthesis of 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile involves several steps. One common method includes the selective hydrogenation of 6-chloro-3-pyridinecarbonitrile using an improved Raney nickel catalyst. This process is carried out in a mixture of ethanol and water with ammonia at a controlled temperature and pressure . Industrial production methods often involve similar catalytic hydrogenation processes, optimized for large-scale production.
Chemical Reactions Analysis
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation is a common reduction reaction for this compound, often using catalysts like Raney nickel.
Substitution: Halogenation and nitration are common substitution reactions, where reagents like chlorine or nitric acid are used. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines or other reduced forms.
Scientific Research Applications
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various neonicotinoid insecticides.
Biology: The compound is studied for its effects on insect nervous systems, particularly its interaction with nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential use in developing new insecticides with improved selectivity and reduced environmental impact.
Industry: It is used in the formulation of pesticides and insecticides for agricultural use.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile involves its interaction with the nicotinic acetylcholine receptors on the postsynaptic membrane of insect nerve cells. By binding to these receptors, the compound blocks the transmission of nerve impulses, leading to paralysis and eventual death of the insect . This selective toxicity is due to the compound’s higher affinity for insect receptors compared to mammalian receptors.
Comparison with Similar Compounds
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile is similar to other neonicotinoid compounds such as acetamiprid, imidacloprid, clothianidin, and thiamethoxam . it is unique in its specific chemical structure, which provides distinct properties and efficacy. For instance:
Acetamiprid: Known for its high solubility and rapid action.
Imidacloprid: Widely used due to its broad-spectrum activity.
Clothianidin: Noted for its long-lasting residual activity.
Thiamethoxam: Recognized for its systemic properties and effectiveness against a wide range of pests.
These comparisons highlight the unique aspects of this compound, particularly its specific binding affinity and selective toxicity.
Properties
Molecular Formula |
C9H7ClF2N2O |
|---|---|
Molecular Weight |
232.61 g/mol |
IUPAC Name |
3-(6-chloropyridin-3-yl)-4,4-difluoro-3-hydroxybutanenitrile |
InChI |
InChI=1S/C9H7ClF2N2O/c10-7-2-1-6(5-14-7)9(15,3-4-13)8(11)12/h1-2,5,8,15H,3H2 |
InChI Key |
JDIHABXWNVBOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(CC#N)(C(F)F)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


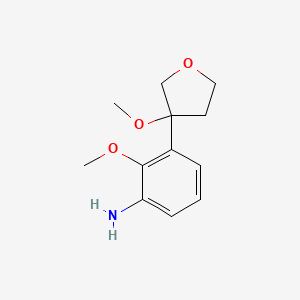
![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)
![7-Chloro-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13703342.png)

